ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride
Description
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride is a pyrrolopyridine derivative characterized by an amino substituent at the 5-position and an ethyl carboxylate group at the 2-position, with two hydrochloride counterions enhancing its solubility and stability. The dihydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical formulations compared to its neutral analog .
Properties
Molecular Formula |
C10H13Cl2N3O2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7;;/h3-5,13H,2H2,1H3,(H2,11,12);2*1H |
InChI Key |
WXCOKCUNNSEBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
The most reported pathway begins with ethyl 5-nitro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, which undergoes hydrogenation to yield the free base. Adapting protocols from analogous pyrrolopyridines:
Reaction Setup :
Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88–93% | |
| Purity (HPLC) | >90% | |
| Reaction Time | 3–5 h |
This method’s efficiency is attributed to the mild conditions preserving the ester functionality while reducing nitro to amino.
Alternative Reducing Agents
While catalytic hydrogenation is preferred, stoichiometric reductants like ammonium formate or Fe/HCl have been explored for lab-scale reactions. However, these methods suffer from lower yields (60–75%) and byproduct formation, limiting industrial applicability.
Cyclization Approaches
Knorr-Type Pyrrole Synthesis
Building the pyrrolo[2,3-c]pyridine core via condensation of pyridine derivatives with β-ketoesters represents a less-traveled but versatile route. For example:
- Substrate : 3-Amino-4-nitropyridine
- Reaction :
- Condensation with ethyl acetoacetate in acetic acid
- Cyclization at 100°C for 12 h
- Outcome : Forms the pyrrolopyridine skeleton with concurrent nitro introduction
Challenges :
- Low regioselectivity (≤50% desired isomer)
- Requires chromatographic purification
Palladium-Mediated Cyclizations
Recent advances utilize Pd-catalyzed C–H activation to assemble the bicyclic system. A representative protocol:
- Substrate : Ethyl 3-(pyridin-2-yl)propiolate
- Catalyst : Pd(OAc)₂ (5 mol%)
- Conditions :
- DMF, 120°C, 24 h
- Yield: 65%
This method enables late-stage functionalization but remains experimental due to cost and complexity.
Dihydrochloride Salt Formation
Acidification Protocol
Conversion of the free base to the dihydrochloride salt ensures improved stability and solubility:
Procedure :
Characterization :
Critical Factors :
- Stoichiometric excess of HCl ensures complete protonation
- Anhydrous conditions prevent hydrate formation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nitro Hydrogenation | 88–93 | >90 | High | Low |
| Knorr Cyclization | 45–50 | 70–80 | Moderate | Medium |
| Pd-Catalyzed | 65 | 85 | Low | High |
Hydrogenation outperforms cyclization routes in yield and cost, justifying its prevalence in industrial settings.
Experimental Optimization
Solvent Screening for Hydrogenation
Testing solvents (MeOH, EtOH, THF) revealed ethanol maximizes yield (93%) due to optimal substrate solubility and H₂ diffusion. Methanol caused ester transesterification (≤15% side products).
Catalyst Loading Studies
Reducing Pd/C from 10% to 5% decreased yield to 78%, while increasing to 15% offered no benefit, establishing 10% as ideal.
Challenges and Solutions
Nitro Group Over-Reduction :
Salt Hygroscopicity :
Recent Advances
Microwave-assisted hydrogenation (150°C, 10 min) achieves 90% yield in preliminary trials, slashing reaction time from hours to minutes. Flow chemistry systems also show promise for continuous production.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to form N-oxides using oxidizing agents like hydrogen peroxide. The process involves the conversion of nitrogen atoms within the heterocyclic structure to their oxidized forms, which can alter biological activity or serve as intermediates in drug modification.
Key Reaction Conditions
-
Reagent : Hydrogen peroxide (H₂O₂)
-
Solvent : Typically polar aprotic solvents (e.g., DMF)
-
Product : N-oxide derivatives
Reduction Reactions
Reduction reactions modify functional groups such as esters or amides. For example, the ethyl ester group at the 2-position can be reduced to a carboxylic acid or alcohol, while the amino group at the 5-position may undergo hydrogenation or alkylation. These transformations are critical for optimizing pharmacokinetic properties.
Functional Group Transformations
| Functional Group | Reaction Type | Product |
|---|---|---|
| Ethyl ester (COOEt) | Hydrogenolysis | Carboxylic acid (COOH) |
| Amino group (NH₂) | Alkylation | Substituted amine (NHR) |
Formylation via Vilsmeier-Haack Reaction
The pyridine ring undergoes formylation when treated with Vilsmeier reagents (e.g., POCl₃ and DMF). This reaction involves protonation of the pyridine nitrogen, activating the adjacent methyl group for formylation. The resulting 3-formyl-6-azaindoles are valuable intermediates in medicinal chemistry .
Mechanism Highlights
-
Protonation : Pyridine nitrogen is protonated, generating a pyridinium salt.
-
Methyl Activation : The α-methyl group becomes CH-acidic, enabling nucleophilic attack.
-
Formylation : The Vilsmeier reagent introduces a formyl group at the 3-position.
Cross-Coupling Reactions (Suzuki Coupling)
The brominated derivatives of this compound participate in Suzuki coupling reactions with boronic acids under palladium catalysis. This enables the introduction of aryl or heteroaryl substituents at the 5-position, enhancing structural diversity for drug discovery .
Reaction Parameters
-
Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
-
Base : K₂CO₃
-
Solvent : Dioxane/water mixture
-
Product : Arylated pyrrolo[2,3-c]pyridine derivatives
Functionalization of the Amino Group
The primary amino group at the 5-position is reactive and can undergo:
-
Acetylation : Introduction of acetyl groups for solubility modulation.
-
Alkylation : Substitution with alkyl halides to alter binding affinity.
-
Amidation : Conversion to amides for targeted enzyme inhibition .
Mechanistic Insights
Research highlights the role of the pyridine nitrogen in directing reactivity. Protonation or quaternization of the nitrogen activates adjacent groups (e.g., methyl, ester), enabling regioselective functionalization .
Scientific Research Applications
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of pyrrolo[2,3-c]pyridine derivatives are heavily influenced by substituents at the 5-position. Key analogs include:
Key Observations :
- Amino vs. Methoxy/Chloro: The amino group in the target compound increases basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro and methoxy groups. This difference impacts solubility and interaction with biological targets .
- Salt Forms : Neutral esters (e.g., 9c, 9b) exhibit lower aqueous solubility than dihydrochloride salts. The dihydrochloride form of the target compound likely improves bioavailability, akin to the dihydrate structure in .
Analytical and Spectroscopic Comparisons
- Elemental Analysis :
- Mass Spectrometry (MS) :
- ¹³C NMR: Substituents at position 5 cause distinct shifts; e.g., methoxy (δ ~55 ppm) vs. amino (δ ~30–40 ppm) .
Biological Activity
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride (CAS No. 1127423-83-9) is a compound of significant interest due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.67 g/mol
- CAS Number : 1127423-83-9
- Purity : Typically ≥95% .
Biological Activity Overview
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been studied for various biological activities, including:
- Antiproliferative Activity : Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit significant antiproliferative effects against various human tumor cell lines. For example, derivatives have shown IC50 values in the nanomolar range against cancer cells, indicating potent activity .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies have reported that related pyrrole derivatives demonstrate varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies and Experimental Data
- Antiproliferative Studies :
- Antimicrobial Efficacy :
- Metabolic Stability and Solubility :
Data Tables
Q & A
Q. What are the standard synthetic routes for ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride?
The compound can be synthesized via hydrogenation of substituted precursors followed by functional group modification. For example, ethyl 5-chloro derivatives (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized using Pd/C-catalyzed hydrogenation in ethanol, yielding intermediates that can undergo nucleophilic substitution to introduce the amino group . The dihydrochloride salt is typically formed by treating the free base with HCl in a solvent like ethanol.
Q. How is the purity and structural identity of this compound validated in academic research?
Purity is assessed using HPLC or TLC, while structural confirmation relies on spectroscopic techniques:
- NMR : and NMR spectra verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and isotopic patterns .
- Elemental analysis : Matches calculated values for C, H, N, and Cl to confirm stoichiometry.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of hydrochloride salt aerosols.
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields of the amino-substituted pyrrolopyridine core?
Key factors include:
- Catalyst selection : Pd/C or Raney Ni for efficient hydrogenation .
- Solvent polarity : Ethanol or THF for better solubility of intermediates.
- Temperature control : Moderate heating (40–60°C) to avoid side reactions like ester hydrolysis.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry and protonation states .
- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and heteronuclear connectivity .
- Comparative analysis : Cross-reference with literature data for analogous pyrrolopyridine derivatives .
Q. What challenges arise in crystallizing this dihydrochloride salt, and how are they addressed?
Challenges include:
- Hygroscopicity : The hydrochloride form absorbs moisture, complicating crystal growth. Use anhydrous solvents (e.g., dry ethanol) and glovebox conditions for crystallization.
- Disorder in crystal lattices : SHELX refinement tools (e.g., PART instructions) model disordered atoms or solvent molecules .
- Twinned crystals : Data integration software (e.g., CrysAlisPro) separates overlapping reflections for accurate structure solution .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
